(2S,2S',trans)-Saxagliptin
Description
Structure
3D Structure
Properties
Molecular Formula |
C18H25N3O2 |
|---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
(1R,3S,5R)-2-[(2S)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile |
InChI |
InChI=1S/C18H25N3O2/c19-8-13-2-12-3-14(12)21(13)16(22)15(20)17-4-10-1-11(5-17)7-18(23,6-10)9-17/h10-15,23H,1-7,9,20H2/t10?,11?,12-,13-,14+,15+,17?,18?/m0/s1 |
InChI Key |
QGJUIPDUBHWZPV-KHZSEGOJSA-N |
Isomeric SMILES |
C1[C@H]2C[C@H]2N([C@@H]1C#N)C(=O)[C@H](C34CC5CC(C3)CC(C5)(C4)O)N |
Canonical SMILES |
C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)CC(C5)(C4)O)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2s,2s ,trans Saxagliptin
Stereoselective Synthesis Approaches
The creation of the specific stereoisomer (2S,2S',trans)-Saxagliptin relies heavily on stereoselective synthesis. This involves the use of chiral auxiliaries, enzymatic transformations, and asymmetric reactions to control the formation of the chiral centers in the molecule.
Chiral Auxiliary-Based Strategies
Chiral auxiliary-based strategies are a cornerstone in the asymmetric synthesis of the key amino acid fragment of Saxagliptin (B632). These methods involve the temporary incorporation of a chiral molecule to direct the stereochemical outcome of a reaction.
One notable approach utilizes (R)-(-)-2-phenylglycinol as a chiral auxiliary. In this synthesis, adamantane-1-carbaldehyde (B57758) is condensed with (R)-phenylglycinol and potassium cyanide in the presence of sodium bisulfite. This reaction yields a chiral aminonitrile with excellent enantioselectivity. nih.gov The nitrile group is then hydrolyzed to a carboxylic acid. The final step in forming the desired amino acid intermediate involves the removal of the phenylglycinol auxiliary group by hydrogenolysis, typically using a catalyst like Pearlman's catalyst. portico.org
Another strategy employs a sulfinyl group as a chiral auxiliary. An N-sulfinylimine, derived from 3-hydroxy adamantyl formaldehyde, can direct the stereoselective addition of a cyanide source. google.com This method produces a diastereochemically pure amino nitrile. Subsequent hydrolysis removes the N-sulfinyl auxiliary and converts the nitrile to the carboxylic acid, yielding the chirally pure (S)-α-amino-3-hydroxytricyclo[3.3.1.1]decane-1-acetic acid. google.com The use of chiral imines as auxiliaries in photocatalytic C-H aminoalkylation has also been described as a method for the enantioselective synthesis of the Saxagliptin core. rsc.org
Table 1: Chiral Auxiliary-Based Synthesis of Saxagliptin Intermediate
| Chiral Auxiliary | Key Reaction | Outcome | Reference(s) |
|---|---|---|---|
| (R)-(-)-2-Phenylglycinol | Strecker reaction with adamantane-derived aldehyde | Homochiral aminonitrile derivative | nih.govportico.org |
| N-Sulfinylimine | Cyanide addition to imine | Diastereochemically pure amino nitrile | google.com |
| Chiral Imines | Photocatalytic C-H aminoalkylation | Enantioenriched amine building blocks | rsc.org |
Enzyme-Catalyzed Biotransformations
Enzymatic methods offer a highly selective and environmentally friendly alternative to traditional chemical synthesis for producing the chiral intermediates of Saxagliptin. These biotransformations often operate under mild conditions with high enantioselectivity. mdpi.com
A key process involves the reductive amination of 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid to produce the crucial intermediate, (S)-N-boc-3-hydroxyadamantylglycine. dovepress.comtandfonline.com This transformation is catalyzed by a combination of engineered enzymes.
A modified Phenylalanine Dehydrogenase (PDH) from Thermoactinomyces intermedius is a central enzyme in the biocatalytic synthesis of a Saxagliptin intermediate. mdpi.comdovepress.comtandfonline.com The wild-type enzyme has been engineered to enhance its activity and stability. For instance, mutations at specific amino acid residues and the addition of a C-terminal extension have been shown to improve the enzyme's ability to catalyze the reductive amination of the bulky keto acid substrate, 2-(3-Hydroxy-1-Adamantyl)-2-Oxoethanoic acid, with high yield. dovepress.comtandfonline.comnih.gov In some processes, PDH mutants derived from Geobacillus have been used, demonstrating high enzyme activity and thermal stability. google.com The use of these engineered PDH enzymes results in the formation of the desired (S)-amino acid with excellent stereoselectivity (>99.9% e.e.). mdpi.com
The reductive amination catalyzed by PDH requires the cofactor NADH, which is converted to NAD+ during the reaction. mdpi.com To make the process economically viable, an efficient cofactor regeneration system is essential. dovepress.comtandfonline.com Formate (B1220265) Dehydrogenase (FDH) is commonly coupled with the PDH-catalyzed reaction for this purpose. dovepress.comtandfonline.comgoogle.com FDH catalyzes the oxidation of formate to carbon dioxide, which in turn reduces NAD+ back to NADH. mdpi.comdokumen.pub This enzymatic regeneration system allows for the use of catalytic amounts of the expensive NAD(P)H cofactor. dovepress.comtandfonline.com For process intensification, the modified PDH and FDH have been co-expressed in recombinant E. coli or Pichia pastoris. mdpi.comtandfonline.com
Table 2: Enzyme-Catalyzed Reductive Amination for Saxagliptin Intermediate
| Enzyme System | Substrate | Product | Key Features | Reference(s) |
|---|---|---|---|---|
| Phenylalanine Dehydrogenase (PDH) mutant (Thermoactinomyces intermedius) + Formate Dehydrogenase (FDH) | 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid | (S)-3-hydroxyadamantane glycine (B1666218) | High yield (>96%), >99.9% e.e., in-situ cofactor regeneration | mdpi.comdovepress.comtandfonline.comthieme-connect.com |
| Co-expression of TiPDHm and FDH in recombinant E. coli | High concentration of 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid | (S)-3-hydroxyadamantane glycine | 95% conversion rate in 12 hours | thieme-connect.comresearchgate.net |
Asymmetric Strecker Reactions in Core Fragment Construction
The Asymmetric Strecker reaction is a powerful tool for the synthesis of α-amino acids and has been applied to the construction of the core amino acid fragment of Saxagliptin. nih.govnih.gov This multicomponent reaction involves the reaction of an aldehyde or ketone, an amine, and a cyanide source to form an α-aminonitrile, which can then be hydrolyzed to the corresponding amino acid. nih.govmdpi.com
In the synthesis of a Saxagliptin intermediate, an asymmetric Strecker reaction between an adamantane-derived aldehyde, a chiral amine auxiliary such as (R)-(-)-2-phenylglycinol, and potassium cyanide affords the corresponding homochiral aminonitrile derivative with high yield and excellent enantioselectivity. nih.gov The use of a chiral catalyst is another approach to achieve enantioselectivity in Strecker reactions. nih.gov Although catalytic asymmetric methods have seen limited use on preparative scales historically, new catalysts are being developed to make this approach more practical for large-scale synthesis. nih.gov
Novel Chemical Routes and Process Development
Beyond the initial discovery routes, significant effort has been invested in developing more commercially viable and robust synthetic processes for Saxagliptin. chemicalbook.comacs.org These developments focus on improving efficiency, reducing the number of steps, and enhancing safety and scalability. researchgate.net
An initial 15-step convergent synthesis was later refined to a more expedient route. chemicalbook.com The commercial-scale synthesis involves the coupling of two key unnatural amino acid derivatives: (S)-N-Boc-3'-hydroxyadamantylglycine and (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide. acs.orgresearchgate.net This is followed by dehydration of the resulting primary amide to a nitrile and subsequent deprotection steps to yield Saxagliptin. researchgate.net
Process development has also focused on the dehydration step. Reagents such as trifluoroacetic anhydride (B1165640) and phosphorus oxychloride have been employed. portico.orgresearchgate.net More recently, the use of n-propanephosphonic acid cyclic anhydride (T3P) has been described as an efficient reagent for both the condensation and dehydration steps in a telescopic process, avoiding the use of more hazardous chemicals. researchgate.net
A significant challenge in the process development was the synthesis of the desired free base monohydrate of Saxagliptin, which was prone to a thermodynamically favorable conversion to a six-membered cyclic amidine. acs.orgresearchgate.net This led to significant process modifications late in development to ensure the robustness of the commercial manufacturing process. acs.orgresearchgate.net
Cyclopropanation Reactions of Dihydropyrroles
A critical step in the synthesis of a key Saxagliptin intermediate, L-cis-4,5-methanoproline amide, involves the stereoselective cyclopropanation of a dihydropyrrole precursor. clockss.orgrsc.org Traditional methods often rely on the Simmons-Smith reaction. clockss.orgrsc.org Research has focused on improving this reaction to make it more suitable for large-scale production by avoiding expensive and hazardous reagents like diethylzinc (B1219324) (ZnEt₂). clockss.org
An improved Simmons-Smith reaction has been developed using a zinc carbenoid formed from zinc-copper bromide (Zn/CuBr) and diiodomethane (B129776) (CH₂I₂). clockss.org This method circumvents the need for flammable reagents and provides the desired L-cis-4,5-methanoproline amide with high yield and excellent diastereomeric selectivity. clockss.org The synthesis of the dihydropyrrole carboxamide starting material is achieved from L-pyroglutamic acid through a multi-step process involving esterification, Boc-protection, reduction, and amidation. clockss.org
Key variables in the optimized cyclopropanation reaction include the choice of copper halide, solvent, and reaction temperature. Studies have shown that using copper(I) bromide in diethyl ether at 20°C provides the optimal balance of yield and diastereoselectivity. clockss.org
Table 1: Optimization of Simmons-Smith Cyclopropanation of Dihydropyrrole Carboxamide
| Entry | Copper Halide (CuX) | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (d.r.) |
|---|---|---|---|---|---|
| 1 | CuCl | Et₂O | 20 | 35 | 30:1 |
| 2 | CuBr | Et₂O | 20 | 68 | 40:1 |
| 3 | CuI | Et₂O | 20 | 55 | 35:1 |
| 4 | CuBr | THF | 20 | 62 | 30:1 |
| 5 | CuBr | DCM | 20 | 43 | 25:1 |
| 6 | CuBr | Et₂O | 0 | 50 | 38:1 |
Amide Coupling Strategies for Core Formation
A variety of coupling reagents have been evaluated to optimize this transformation, balancing factors like yield, purity, cost, and process robustness for commercial manufacturing. acs.orgresearchgate.net Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-Hydroxybenzotriazole (HOBT) are effective. researchgate.netgoogle.com An efficient and telescopic process has been developed utilizing propane (B168953) phosphonic acid anhydride (T3P®) as a reagent for both the condensation (amide coupling) and subsequent dehydration steps. researchgate.net This approach has demonstrated high yield and purity. researchgate.net The selection of the base and solvent system is also crucial, with N,N-Diisopropylethylamine (DIPEA) and Dichloromethane (DCM) being a commonly used combination. researchgate.net
Table 2: Comparison of Amide Coupling Reagents for Saxagliptin Core Synthesis
| Coupling Reagent System | Base | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| CDI | DIPEA | DCM | -- | 20.18 |
| CDMT | NMM | EtOAc | -- | 58.68 |
| DMT-MM | NMM | MeOH:DCM | -- | 79.14 |
| EDC/HOBT | DIPEA | EtOAc | 93.40 | -- |
| T3P® | DIPEA | DCM | 94.55 | -- |
Thermodynamics and Kinetics in Synthesis Intermediates
The chemical stability of this compound is a central theme in its process development, with significant research dedicated to understanding the thermodynamic and kinetic factors governing its formation and degradation. nih.govacs.org
Studies on Thermodynamically Favorable Conversions (e.g., Cyclic Amidine Formation)
A primary challenge in the synthesis and handling of this compound, particularly its free base form, is its propensity to undergo a thermodynamically favored intramolecular cyclization. allfordrugs.comacs.orgacs.org This degradation pathway involves the attack of the N-terminal amine on the nitrile group, forming an inactive six-membered cyclic amidine impurity. nih.govacs.org The formation of this cyclic amidine can occur in both solution and the solid state. allfordrugs.com
The molecular structure of Saxagliptin was intentionally designed to enhance stability compared to other 2-cyanopyrrolidine derivatives. acs.org The inclusion of a bulky adamantyl group and a methano-bridge on the proline moiety significantly retards the rate of this undesirable cyclization from a physiological standpoint. acs.org However, minimizing the formation of the cyclic amidine remains a primary challenge during chemical synthesis and manufacturing, especially when isolating the desired free base monohydrate. acs.orgacs.org While acid salts of Saxagliptin are more stable in solution, the synthesis of the free base requires carefully controlled conditions to prevent this degradation. allfordrugs.comacs.org
Kinetic Studies of Key Synthetic Steps
Kinetic analysis has been instrumental in understanding and controlling the formation of impurities during Saxagliptin synthesis. nih.govacs.org The conversion of Saxagliptin to its cyclic amidine has been extensively studied to develop a robust commercial process that minimizes this key byproduct. nih.govresearchgate.net
Key findings from these kinetic studies include:
Solvent Effects : The rate of the intramolecular cyclization is profoundly influenced by the solvent. A solvent's proton affinity and its autoprotolysis equilibrium constant correlate well with the reaction rate, highlighting the role of proton transfer in the transition state. nih.govacs.orgresearchgate.net
Autocatalysis : A critical discovery was the determination of an autocatalytic pathway for the cyclization reaction. nih.govacs.orgresearchgate.net This means the reaction is catalyzed by one of its own products, leading to an acceleration of the degradation rate as the impurity forms.
Kinetic Modeling : Based on these findings, a kinetic model was developed to predict and control the formation of the cyclic amidine. acs.org The model accounts for the concentrations of various species and allows for the optimization of process parameters to ensure the final product has only trace levels of the impurity. nih.govacs.org
Intermediate Kinetics : The enzymatic ammonolysis of an ester intermediate to form the corresponding amide follows Michaelis-Menten kinetics with competitive product inhibition. researchgate.net Kinetic parameters such as Vmax, Km, and Ki have been estimated for this biotransformation. researchgate.net
These detailed kinetic and mechanistic investigations were crucial for defining the unit operations of the final synthesis step, enabling a robust and efficient commercial manufacturing process for this compound. acs.orgacs.org
Molecular Mechanisms of Dipeptidyl Peptidase Dpp Inhibition by 2s,2s ,trans Saxagliptin
Detailed Enzyme-Inhibitor Interactions with Dipeptidyl Peptidase-4 (DPP-4)
(2S,2S',trans)-Saxagliptin exerts its inhibitory effect on Dipeptidyl Peptidase-4 (DPP-4) through a sophisticated mechanism involving both covalent and non-covalent interactions within the enzyme's active site. The binding is characterized by a slow dissociation, leading to prolonged inhibition of the enzyme. researchgate.net DPP-4 is a serine exopeptidase featuring a catalytic triad (B1167595) composed of Serine 630 (S630), Histidine 740 (H740), and Aspartate 708 (D708) in its binding pocket. researchgate.net The core of saxagliptin's mechanism is a reversible covalent interaction with this catalytic triad, distinguishing it from non-covalent inhibitors. researchgate.netfigshare.com
Covalent but Reversible Binding Mechanisms
The inhibition of DPP-4 by saxagliptin (B632) occurs through the formation of a covalent but reversible complex. nih.govnih.govresearchgate.net Quantum mechanical/molecular mechanical (QM/MM) molecular dynamics simulations have shown that the catalytic process involves two main steps: a reversible covalent bonding step that modifies the DPP-4 target, and a subsequent reaction. researchgate.net For saxagliptin, the dissociation from DPP-4 happens overwhelmingly through the reverse of the initial covalent bonding step, confirming the reversible nature of the inhibition. researchgate.net This is in contrast to other inhibitors where hydrolysis might be the primary dissociation pathway. researchgate.net
X-ray crystallography studies of the DPP-4:saxagliptin complex have provided definitive evidence of the covalent interaction. nih.govnih.gov The structure reveals a covalent attachment between the hydroxyl group of the active-site serine, S630, and the nitrile carbon of saxagliptin. nih.govnih.govresearchgate.net This bond formation results in a stable covalent imidate adduct. nih.gov The distance between the serine oxygen and the inhibitor's carbon in the crystal structure is less than 1.3 Å, confirming the covalent linkage. nih.govnih.gov This interaction effectively blocks the enzyme's catalytic activity. The formation of this adduct causes the nitrile carbon of saxagliptin to adopt a more stable sp2 trigonal geometry within the active site. nih.gov
The cyanopyrrolidine moiety, specifically the nitrile group (-C≡N), is the critical functional group, or "warhead," responsible for the covalent bond formation with S630. nih.govnih.gov This group acts as an electrophilic "serine trap". nih.gov The essential role of the nitrile group was demonstrated through studies using saxagliptin analogs lacking this functional group. nih.govnih.gov These nitrile-deficient analogs did not form a covalent bond and showed unchanged binding properties to DPP-4 mutants, highlighting that the nitrile is indispensable for the covalent inhibition mechanism. nih.govnih.gov
Catalytic Dyad Involvement
The formation of the covalent bond is not a spontaneous event but is actively facilitated by the other members of the enzyme's catalytic triad, particularly Histidine 740. researchgate.netnih.govnih.gov
Histidine 740 is a critical residue for the covalent adduct formation, even though it does not make direct physical contact with the saxagliptin molecule. nih.gov Its role is to act as a general base, abstracting a proton from the S630 hydroxyl group. researchgate.netnih.gov This process enhances the nucleophilicity of the serine oxygen, enabling it to attack the electrophilic carbon of the saxagliptin nitrile group. nih.gov
The crucial function of H740 has been confirmed through site-directed mutagenesis studies. nih.govnih.gov When H740 was mutated to glutamine (H740Q), a residue incapable of performing the same catalytic function, the binding affinity of saxagliptin for DPP-4 was reduced by approximately three orders of magnitude (~1000-fold). nih.govnih.gov In contrast, the binding of a saxagliptin analog lacking the nitrile group was not affected by this mutation. nih.gov Further evidence comes from Nuclear Magnetic Resonance (NMR) spectroscopy, which detected a specific resonance signal around 14 ppm characteristic of H740's involvement in a short, strong hydrogen bond during the formation of the enzyme-inhibitor complex. nih.govnih.gov
Table 1: Impact of DPP-4 Mutations on Saxagliptin Binding Affinity
| DPP-4 Variant | Saxagliptin Dissociation Constant (Kd) | Fold Change in Affinity vs. Wild-Type | Rationale |
|---|---|---|---|
| Wild-Type (WT) | ~0.5 nM | - | Baseline affinity for the native enzyme. nih.gov |
| H740Q Mutant | ~1.1 µM | ~1000-fold reduction | Demonstrates the critical role of His 740 in assisting covalent bond formation. nih.govnih.gov |
The third member of the catalytic triad is Aspartate 708 (D708). researchgate.netresearchgate.net In the classical mechanism for serine proteases, the role of the aspartate residue is to orient the histidine residue and stabilize the positive charge that develops on its imidazole (B134444) ring as it accepts a proton from the serine hydroxyl. This interaction, often part of a hydrogen-bonding network, is crucial for maintaining the catalytic competency of the histidine residue. While direct experimental data isolating the specific contribution of D708 to saxagliptin's binding is less detailed than for S630 and H740, its presence as part of the His-Asp dyad is fundamental to the histidine-assisted mechanism of covalent bond formation. nih.gov Protonation of the catalytic triad is observed during the formation of the covalent complex with saxagliptin. nih.gov
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| BMS-538305 |
| Vildagliptin (B1682220) |
| Sitagliptin (B1680988) |
| Alogliptin |
Non-Covalent Binding Pocket Interactions
The stability of the this compound-DPP-4 complex is significantly enhanced by a series of non-covalent interactions within the enzyme's binding pockets. These interactions are critical for the proper orientation and prolonged binding of the inhibitor.
A key feature of this compound's interaction with DPP-4 is the formation of a symmetrical hydrogen-bonding network. The primary amine group of saxagliptin engages in hydrogen bonds with the side chains of glutamic acid residues Glu 205 and Glu 206, as well as with Tyrosine 662. nih.gov This network is a critical functionality for the potent inhibitory activity observed with this class of compounds. nih.gov The adamantane (B196018) ring's hydroxyl group and the imidate nitrogen also contribute to the hydrogen bond network by interacting with the side-chain hydroxyl of Tyr 547. nih.gov
The 4,5-methanopyrrolidine ring of this compound, which is structurally similar to proline, is buried in the hydrophobic S1 pocket of the DPP-4 active site. nih.gov This pocket is located adjacent to the catalytic serine residue (S630). The positioning of the proline-like group within the S1 pocket is stabilized by van der Waals interactions with several surrounding residues, including Valine 711, Valine 656, Tyrosine 662, Tyrosine 666, Tryptophan 659, and Tyrosine 547. nih.gov
Binding Kinetics and Thermodynamics of DPP-4 Inhibition
The interaction of this compound with DPP-4 is characterized by rapid, electrostatically driven binding and slow dissociation, which is a hallmark of potent enzyme inhibitors. vetmeduni.ac.atnih.gov The binding of all gliptins, including saxagliptin, is predominantly an enthalpy-driven process, indicating strong ionic and hydrogen bonding interactions. vetmeduni.ac.atnih.gov
This compound exhibits a prolonged dissociation from the active site of DPP-4. nih.govresearchgate.net This slow off-rate contributes to its extended pharmacodynamic effects. nih.govnih.gov Studies have shown that the half-life for the dissociation of saxagliptin from DPP-4 is approximately 50 minutes at 37°C. nih.govresearchgate.net This prolonged binding is significant as it ensures sustained inhibition of the enzyme even with fluctuating substrate concentrations. nih.govresearchgate.net
When compared to other DPP-4 inhibitors, this compound demonstrates a significantly slower dissociation rate. nih.govresearchgate.net For instance, vildagliptin and sitagliptin have been shown to dissociate from DPP-4 much more rapidly, with half-lives of 3.5 minutes and less than 2 minutes, respectively, at 37°C. nih.govresearchgate.net This prolonged target residence time of saxagliptin is a key differentiating feature among the gliptin class. vetmeduni.ac.atnih.gov While all gliptins associate rapidly with DPP-4, the optimization of affinity and residence time is highly correlated, with saxagliptin exhibiting a high binding affinity of 0.3 nM. vetmeduni.ac.at
Interactive Data Table: Comparative Binding Kinetics of DPP-4 Inhibitors
| DPP-4 Inhibitor | Dissociation Half-Life (t½) at 37°C (minutes) | Inhibition Constant (Ki) (nM) | Binding Affinity (KD) (nM) |
| This compound | 50 nih.govresearchgate.net | 1.3 nih.govresearchgate.net | 0.3 vetmeduni.ac.at |
| Vildagliptin | 3.5 nih.govresearchgate.net | - | - |
| Sitagliptin | < 2 nih.govresearchgate.net | - | - |
| Linagliptin (B1675411) | - | 1.4 vetmeduni.ac.at | - |
| Teneligliptin | - | - | 0.4 vetmeduni.ac.at |
Metabolic Pathways and Chemical Stability of 2s,2s ,trans Saxagliptin
Enzymatic Metabolism (In Vitro/Preclinical Focus) of (2S,2S',trans)-Saxagliptin
The metabolism of this compound is a well-documented process primarily occurring in the liver. It involves several pathways, dominated by oxidation via the cytochrome P450 system, which leads to the formation of an active metabolite. Minor pathways, including conjugation reactions, also contribute to its biotransformation.
Major Metabolite Identification: 5-Hydroxysaxagliptin (M2)
The principal metabolic pathway for saxagliptin (B632) involves the hydroxylation of its adamantane (B196018) moiety. nih.govresearchgate.net This reaction produces the major metabolite, known as 5-hydroxysaxagliptin or M2. nih.govresearchgate.net In vivo and in vitro studies have consistently identified M2 as the most prominent drug-related component in plasma after the administration of saxagliptin, aside from the parent compound itself. nih.govresearchgate.net
The formation of M2 is significant because this metabolite is also pharmacologically active. nih.govresearchgate.net It acts as a dipeptidyl peptidase-4 (DPP-4) inhibitor, although its potency is approximately half that of the parent saxagliptin. drugbank.comtandfonline.comtga.gov.au Following oral administration, M2 is the main circulating species in plasma besides unchanged saxagliptin. nih.gov Studies using radiolabeled saxagliptin in humans showed that the parent compound and the M2 metabolite accounted for 24.0% and 44.1%, respectively, of the total radioactivity recovered in urine and feces, underscoring that M2 formation is the major metabolic clearance pathway. nih.gov
Cytochrome P450 (CYP) Isoform Involvement
The biotransformation of saxagliptin is predominantly mediated by the cytochrome P450 (CYP) enzyme system, a family of enzymes crucial for the metabolism of a vast number of drugs. wjgnet.com
Table 1: In Vitro Kinetic Parameters for the Formation of 5-Hydroxysaxagliptin by CYP3A4 and CYP3A5 Isoforms
| Enzyme | Km (μM) | Vmax (pmol/min/pmol P450) | Catalytic Efficiency (Vmax/Km) |
|---|---|---|---|
| CYP3A4 | 56 | 128 | 2.3 |
| CYP3A5 | 71 | 42 | 0.6 |
Data sourced from kinetic experiments with recombinant P450 enzymes. nih.govebi.ac.uk
Minor Metabolic Pathways (e.g., Glucuronide, Sulfate Conjugation)
In addition to the primary hydroxylation pathway, saxagliptin undergoes biotransformation through several minor routes. nih.gov These include further hydroxylation at different positions on the molecule and Phase II conjugation reactions. researchgate.netebi.ac.uk Specifically, the formation of saxagliptin-O-glucuronide and saxagliptin-O-sulfate has been identified, representing pathways of glucuronidation and sulfation, respectively. nih.govmdpi.comnih.gov These conjugation pathways typically result in more water-soluble compounds that are more easily excreted.
Formation of Reactive Metabolites and Adducts (Chemical/Biochemical Focus)
A key aspect of saxagliptin's chemical profile is the presence of a cyanopyrrolidine moiety. mdpi.com This structural feature is associated with the potential to form reactive metabolites. Studies have shown that saxagliptin can covalently bind to nucleophilic thiol groups, such as those found in the amino acid L-cysteine. mdpi.comresearchgate.net
This reaction can occur non-enzymatically, leading to the formation of a thiazoline-containing cysteine adduct. nih.govmdpi.comnih.gov The formation of such adducts is considered a marker for the potential covalent binding of a drug to endogenous proteins. mdpi.com In preclinical studies with rats, researchers have identified not only the direct cysteine conjugate of saxagliptin but also a cysteine conjugate of its major metabolite, 5-hydroxysaxagliptin. nih.gov Furthermore, cysteinylglycine (B43971) conjugates of both saxagliptin and 5-hydroxysaxagliptin have been detected, which are metabolites derived from initial glutathione (B108866) adducts. nih.govmdpi.comnih.gov This indicates that saxagliptin and its primary metabolite can form adducts with glutathione, a critical endogenous antioxidant, which are then further metabolized. mdpi.comresearchgate.net The formation of these thiol adducts highlights a chemical reactivity of the parent molecule and its metabolite that is independent of CYP-mediated metabolism. nih.gov
Table 2: Metabolites of this compound Identified in Rat In Vitro and In Vivo Studies
| Metabolite ID | Identified Compound | Metabolic Pathway |
|---|---|---|
| M1 | Saxagliptin cyclic amidine | Cyclization |
| M2 | 5-Hydroxysaxagliptin | Hydroxylation |
| M3 | Saxagliptin-cysteine conjugate | Cysteine Conjugation |
| M4 | 5-Hydroxysaxagliptin-cysteine conjugate | Hydroxylation, Cysteine Conjugation |
| M5 | Saxagliptin-glutathione conjugate | Glutathione Conjugation |
| M6 | 5-Hydroxysaxagliptin-glutathione conjugate | Hydroxylation, Glutathione Conjugation |
| M7 | Saxagliptin-O-sulfate | Sulfation |
| M8 | Saxagliptin-O-glucuronide | Glucuronidation |
Data sourced from a 2024 study on saxagliptin metabolism in rats. nih.gov
Thiazoline-Containing Thiol Metabolites
Research has identified the formation of unique thiazoline-containing thiol metabolites of saxagliptin. nih.govresearchgate.net In studies conducted on male Sprague-Dawley rats, four novel thiol metabolites were identified. nih.govresearchgate.net These include cysteine and cysteinylglycine conjugates of both the parent saxagliptin molecule and its primary active metabolite, 5-hydroxysaxagliptin. nih.govresearchgate.net
The formation of these metabolites is attributed to the presence of the cyanopyrrolidine moiety in the structure of saxagliptin. nih.gov This functional group can undergo nucleophilic conjugation with the thiol group of endogenous cysteine or glutathione. nih.gov The process can lead to the formation of a thiazoline (B8809763) ring structure. nih.gov The observed metabolic pathways for saxagliptin include hydroxylation as well as conjugation with cysteine, glutathione, sulfate, and glucuronide. nih.govresearchgate.net
Covalent Binding to Cysteine Residues (In Vitro/Animal Studies)
The cyanopyrrolidine group in saxagliptin's structure is not only a site for metabolism but also enables a specific interaction with cysteine residues. nih.govresearchgate.net In vitro studies have demonstrated that saxagliptin, along with vildagliptin (B1682220) which shares the same functional group, reacts rapidly and non-enzymatically with L-cysteine to form thiazolinic acid metabolites. nih.govresearchgate.netresearchgate.net
This reactivity suggests that saxagliptin has the potential to covalently bind to the thiol groups of cysteine residues within endogenous proteins in vivo. nih.govresearchgate.net This hypothesis is supported by the identification of saxagliptin-cysteine adducts in male Sprague-Dawley rats that were administered the drug. nih.govresearchgate.net The formation of such cysteine conjugates is considered a marker for the potential covalent binding of a drug to protein thiol residues. nih.gov This irreversible binding to L-cysteine or glutathione could potentially lead to immune-mediated reactions. nih.govmdpi.com The mechanism is thought to involve the capability of the drug to form irreversible covalent bonds with cysteine residues of endogenous proteins. researchgate.net
Chemical Degradation Pathways and Stability
The chemical stability of saxagliptin has been extensively evaluated through forced degradation studies, which provide insight into its degradation profile under various stress conditions.
Forced Degradation Studies (e.g., Acid, Alkali, Peroxide, Thermal, Photolysis)
Forced degradation studies are conducted under conditions more severe than standard accelerated stability testing to understand the intrinsic stability of a drug molecule. rsc.org As per International Conference on Harmonization (ICH) guidelines, saxagliptin has been subjected to stress from acid and base hydrolysis, oxidation, heat, and light. rsc.orgnih.govoup.com
Results from these studies consistently show that saxagliptin is susceptible to degradation under hydrolytic (acidic and alkaline) and oxidative conditions. rsc.orgresearchgate.net In contrast, the compound demonstrates significant stability under thermal and photolytic stress. rsc.orgresearchgate.net
Specific findings from various studies include:
Acid Hydrolysis : Significant degradation occurs. jocpr.comumlub.pl One study using 1N HCl at 60°C for 6 hours reported notable degradation. jocpr.com Another study refluxing with 5N HCl at 60°C for 24 hours also showed degradation. ijper.org
Alkali Hydrolysis : The drug is labile in basic conditions, with studies showing significant degradation in 1N NaOH at 60°C and 0.1 N NaOH. jocpr.comumlub.plscielo.br
Oxidative Degradation : Exposure to hydrogen peroxide (e.g., 3% or 30% H₂O₂) results in degradation. rsc.orgijper.org
Thermal Degradation : The drug is generally stable when exposed to heat (e.g., 105°C for 24 hours or 10 days). rsc.orgijper.orgderpharmachemica.com
Photolytic Degradation : Saxagliptin is stable when exposed to UV light and sunlight for extended periods. rsc.orgijper.org
| Stress Condition | Observation | Reference |
|---|---|---|
| Acid Hydrolysis (e.g., HCl) | Labile / Significant Degradation | rsc.orgjocpr.comumlub.pl |
| Alkali Hydrolysis (e.g., NaOH) | Labile / Significant Degradation | rsc.orgjocpr.comumlub.pl |
| Oxidative (e.g., H₂O₂) | Labile / Significant Degradation | rsc.orgijper.org |
| Thermal | Stable | rsc.orgderpharmachemica.com |
| Photolytic (UV/Sunlight) | Stable | rsc.orgijper.org |
Identification and Structural Elucidation of Degradation Products
The analysis of samples from forced degradation studies has led to the identification and characterization of several degradation products (DPs). Advanced analytical techniques, particularly liquid chromatography coupled with mass spectrometry (LC-MS, LC-MS/MS, and ESI-Q-TOF-MS/MS), have been crucial for this purpose. rsc.orgnih.govresearchgate.net
One comprehensive study identified a total of seven DPs under various hydrolytic and oxidative stress conditions. rsc.orgresearchgate.net The structural elucidation of these DPs was accomplished by comparing their mass spectral fragmentation patterns with that of the parent saxagliptin molecule. rsc.orgresearchgate.net Another study reported the isolation and characterization of three significant degradation-related impurities resulting from acid and base hydrolysis using high-resolution mass spectrometry. jocpr.com The separation of these degradation products from the parent drug was successfully achieved using C18 columns in reversed-phase HPLC setups. rsc.orgnih.govoup.com
Influence of pH and Environmental Factors on Stability
The stability of saxagliptin is influenced by pH and other environmental factors, particularly in solid dosage forms. researchgate.net The impurity profile of the drug substance can be dependent on the micro-environmental pH within the formulation. researchgate.net For instance, the degradation of excipients like polyethylene (B3416737) glycol (PEG) can lead to the formation of acidic products such as formic acid. researchgate.net This lowering of the micro-environmental pH has been shown to decrease the formation of a major saxagliptin degradation product, epi-cyclic amidine. researchgate.net
Studies have also shown that saxagliptin is very soluble at low pH, a factor considered during the development of analytical methods. scielo.br The stability of saxagliptin and its active metabolite, 5-hydroxy saxagliptin, has been confirmed under various storage conditions, including at room temperature (25°C) and refrigerated (4°C) for short durations, and frozen at -80°C for longer periods. nih.gov
Prodrug Chemistry and Design Considerations
A prodrug is an inactive or less active molecule that is converted in vivo to the active drug. researchgate.net While this compound is pharmacologically active itself and not a classic prodrug, its chemical design incorporates key principles often seen in prodrug strategies to optimize its therapeutic profile. nih.govresearchgate.net
Another critical design feature is the nitrile group (-C≡N) on the pyrrolidine (B122466) ring. rsc.orgmdpi.com This electrophilic "warhead" is central to its mechanism of action, enabling a reversible covalent interaction with the catalytic serine residue (Ser630) in the active site of the DPP-4 enzyme. rsc.orgmdpi.com This reversible covalent inhibition provides potent and prolonged enzyme inhibition. rsc.org The design of such targeted covalent inhibitors, which balance reactivity for on-target efficacy with stability to avoid off-target interactions, is a key area of modern drug design. rsc.org
Analytical Characterization and Impurity Profiling of 2s,2s ,trans Saxagliptin
Development of Advanced Chromatographic Methods
Advanced chromatographic methods are fundamental to the analytical workflow for (2S,2'S,trans)-Saxagliptin, enabling the separation and quantification of the main compound from related substances and potential degradation products.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of Saxagliptin (B632) and its related compounds. Various HPLC methods have been developed, often employing isocratic elution with a C18 column and a mobile phase typically consisting of a mixture of methanol (B129727) and water. ijtsrd.comjddtonline.info Detection is commonly performed using an ultraviolet (UV) detector at a wavelength of around 212 nm. ijtsrd.comjddtonline.info The linearity of these methods is established over a specific concentration range, ensuring that the response of the detector is proportional to the concentration of the analyte. ijtsrd.com
Reversed-Phase HPLC (RP-HPLC) for Purity and Related Substances
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is extensively utilized for determining the purity of Saxagliptin and for the separation and quantification of its related substances. bepls.comderpharmachemica.com These methods are designed to be stability-indicating, meaning they can resolve the active pharmaceutical ingredient from its degradation products formed under various stress conditions like acid, base, peroxide, and thermal degradation. derpharmachemica.com
A typical RP-HPLC method for Saxagliptin might use a C18 or a C8 column. derpharmachemica.comresearchgate.net The mobile phase often consists of a buffer solution (such as a phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. derpharmachemica.comresearchgate.net The flow rate and detection wavelength are optimized to achieve good separation and sensitivity. derpharmachemica.com For instance, a method might use a Zorbax SB-C8 column with a gradient elution of a phosphate buffer and acetonitrile at a flow rate of 1.0 ml/min and detection at 220 nm. derpharmachemica.com The validation of these methods according to ICH guidelines ensures their accuracy, precision, linearity, and robustness. derpharmachemica.com
Table 1: Exemplary RP-HPLC Methods for Saxagliptin Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Column | Grace C18 (250mm x 4.6ID, 5 micron) bepls.com | Zorbax SB-C8 (150 mm x 4.6 mm, 5µm) derpharmachemica.com | Phenomenex Luna C18 (4.6×250mm, 5µm) ijprajournal.com |
| Mobile Phase | Methanol: Water (80:20 v/v) bepls.com | Buffer (0.1% sodium dihydrogen phosphate with 1.0 ml o-phosphoric acid): Acetonitrile (70:30 v/v) derpharmachemica.com | Acetonitrile: Phosphate Buffer (pH 4.6) (45:55 v/v) ijprajournal.com |
| Flow Rate | 0.8 ml/min bepls.com | 1.0 ml/min derpharmachemica.com | 1.0 ml/min ijprajournal.com |
| Detection | UV at 212 nm bepls.com | UV at 220 nm derpharmachemica.com | UV at 245 nm ijprajournal.com |
| Retention Time | 4.196 min bepls.com | Not specified | 2.1 min ijprajournal.com |
Ultra-Performance Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (UPLC-MS/MS)
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) offers a highly sensitive and selective method for the quantification of Saxagliptin. dergipark.org.trdergipark.org.tr This technique combines the superior separation capabilities of UPLC with the specific detection of mass spectrometry. A typical UPLC-MS/MS method for Saxagliptin involves a short run time, often around 3 minutes, using a C18 column and a mobile phase of acetonitrile and formic acid. dergipark.org.trdergipark.org.tr The analyte is ionized, commonly using positive ion mode, and detected by multiple reaction monitoring (MRM), which enhances specificity. dergipark.org.trdergipark.org.tr These methods are validated for linearity, accuracy, and precision, making them suitable for the analysis of Saxagliptin in various matrices. dergipark.org.trdergipark.org.tr The high sensitivity of UPLC-MS/MS allows for the determination of low concentrations of the analyte. dergipark.org.trdergipark.org.tr
Mass Spectrometry (MS) Applications in Characterization
Mass spectrometry plays a pivotal role in the structural characterization of (2S,2'S,trans)-Saxagliptin and the identification of its impurities and metabolites.
High-Resolution Mass Spectrometry (HR-MS) for Structural Elucidation
High-Resolution Mass Spectrometry (HR-MS) is a powerful tool for the structural elucidation of Saxagliptin and its related compounds. rsc.org By providing highly accurate mass measurements, HR-MS allows for the determination of the elemental composition of the parent molecule and its fragments. This information, combined with isotopic distribution patterns, is invaluable for confirming the structure of known compounds and identifying unknown impurities or degradation products. rsc.org
Tandem Mass Spectrometry for Metabolite and Impurity Identification
Tandem Mass Spectrometry (MS/MS) is instrumental in identifying metabolites and impurities of Saxagliptin. waters.comnih.gov In an MS/MS experiment, a specific ion (the precursor ion) is selected and fragmented, and the resulting product ions are detected. The fragmentation pattern provides structural information about the precursor ion. By comparing the fragmentation patterns of potential metabolites or impurities with that of the parent drug, their structures can be elucidated. rsc.org For example, LC-MS/MS has been used to identify and characterize degradation products of Saxagliptin formed under various stress conditions. rsc.org This technique has also been crucial in the simultaneous determination of Saxagliptin and its major active metabolite, 5-hydroxy Saxagliptin, in human plasma. nih.govdntb.gov.ua The use of multiple reaction monitoring (MRM) in MS/MS provides high selectivity and sensitivity for quantitative analysis. waters.com
Table 2: Mass Spectrometry Transitions for Saxagliptin and its Metabolite
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |
|---|---|---|---|---|
| Saxagliptin | 316.22 | 180.19 | Positive | waters.com |
| 5-Hydroxy Saxagliptin | 332.30 | 196.20 | Positive | waters.com |
Spectroscopic Techniques for Structural Analysis
Spectroscopic techniques are indispensable for the elucidation and confirmation of the molecular structure of (2S,2S',trans)-Saxagliptin.
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR: The proton NMR spectrum of Saxagliptin displays characteristic signals corresponding to its unique structure. Key resonances include those for the adamantyl group protons, the protons of the bicyclo[3.1.0]hexane ring system, and the methine proton adjacent to the amino group. semanticscholar.orgblogspot.com In one study, the ¹H NMR spectrum in CD₂Cl₂-d₆ showed a doublet of doublets at 5.25 ppm, another at 4.93 ppm, a multiplet at 3.55-3.50 ppm, and a singlet at 3.35 ppm, among other signals for the aliphatic protons. blogspot.com
¹³C NMR: The ¹³C NMR spectrum provides information on the different carbon environments within the Saxagliptin molecule. semanticscholar.org The spectrum shows distinct peaks for the carbonyl carbon, the nitrile carbon, the carbons of the adamantyl cage, and the carbons of the fused ring system. semanticscholar.orgblogspot.com A reported ¹³C NMR spectrum in CD₂Cl₂ showed signals at 173.43 (C=O), 120.15 (CN), and various other peaks corresponding to the aliphatic carbons of the structure. blogspot.com The absence of a Boc protecting group signal at δ 155.8 in the final product confirms its successful removal during synthesis. semanticscholar.org
¹³C-DEPT (Distortionless Enhancement by Polarization Transfer): This technique is used to differentiate between CH, CH₂, and CH₃ groups, further aiding in the complete assignment of the carbon signals in the ¹³C NMR spectrum. This information is crucial for confirming the connectivity and stereochemistry of the molecule. daicelpharmastandards.com
Table 1: Representative NMR Data for Saxagliptin
| Technique | Solvent | Observed Chemical Shifts (δ ppm) | Reference |
|---|---|---|---|
| ¹H NMR | CD₂Cl₂-d₆ | 5.25 (dd), 4.93 (dd), 3.55-3.50 (m), 3.35 (s), 2.45 (ddd), 2.25 (dd), 2.18-2.10 (m), 1.83-1.42 (m), 1.40-1.27 (m), 1.0-0.87 (m) | blogspot.com |
| ¹³C NMR | CD₂Cl₂ | 173.43, 120.15, 68.83, 60.90, 46.57, 45.51, 45.08, 45.01, 41.62, 38.15, 37.92, 37.35, 35.88, 30.98, 30.93, 30.80, 18.00, 13.69 | blogspot.com |
| ¹³C NMR | CDCl₃ | 170.0, 155.8, 119.3, 80.0, 68.5, 58.6, 46.2, 45.1, 44.4, 44.3, 41.2, 38.0, 37.5, 37.1, 35.2, 30.5, 30.2, 28.4, 17.8, 13.5 | semanticscholar.org |
| ¹³C NMR | CD₃OD | 167.9, 121.0, 69.2, 60.5, 47.5, 47.1, 45.3, 45.2, 41.4, 39.9, 38.6, 36.4, 32.0, 31.9, 19.8, 14.9 | semanticscholar.org |
Note: Chemical shifts can vary slightly depending on the solvent and experimental conditions.
Infrared (IR) spectroscopy is used to identify the functional groups present in the Saxagliptin molecule. specac.com The IR spectrum of Saxagliptin exhibits characteristic absorption peaks that confirm its structure. researchgate.netjuniperpublishers.com Key absorption bands include:
N-H stretching: A peak is observed in the region of 3450-3433 cm⁻¹, corresponding to the secondary amine. researchgate.netscribd.com
O-H stretching: A broad peak around 3301 cm⁻¹ indicates the presence of the hydroxyl group. researchgate.netscribd.com
C-H stretching: Absorption peaks for aliphatic C-H stretching are typically seen around 2912-2919 cm⁻¹. researchgate.netscribd.com
C≡N stretching: The nitrile group shows a characteristic peak around 2242 cm⁻¹. semanticscholar.org
C=O stretching: The amide carbonyl group exhibits a strong absorption band. semanticscholar.org
C-N stretching: A peak corresponding to the C-N bond is observed around 1614-1619 cm⁻¹. researchgate.netscribd.com
C-O stretching: The C-O bond of the hydroxyl group shows a peak around 1255-1033 cm⁻¹. semanticscholar.orgresearchgate.netscribd.com
Table 2: Characteristic IR Absorption Peaks for Saxagliptin
| Functional Group | Absorption Range (cm⁻¹) | Reference |
|---|---|---|
| N-H Stretch | 3450.12 - 3433.12 | researchgate.netscribd.com |
| O-H Stretch | 3301 | researchgate.netscribd.com |
| C-H Stretch (aliphatic) | 2912.61 - 2919.18 | researchgate.netscribd.com |
| C≡N Stretch | ~2242 | semanticscholar.org |
| C-N Stretch | 1614.47 - 1619.77 | researchgate.netscribd.com |
| C-O Stretch | 1255.70 - 1033.8 | semanticscholar.orgresearchgate.netscribd.com |
Ultraviolet (UV) spectrophotometry is used to determine the wavelength of maximum absorption (λmax) of Saxagliptin, which is useful for quantitative analysis. pnrjournal.com Studies have reported varying λmax values for Saxagliptin depending on the solvent system used. For instance, in a mixture of methanol and water, the λmax has been observed at 211 nm, 222 nm, and 224 nm. pnrjournal.comijpsr.comwalshmedicalmedia.com In other solvents, λmax has been reported at 281 nm and 204 nm in 0.1N HCl. researchgate.netjuniperpublishers.com These methods are often employed for the estimation of Saxagliptin in pharmaceutical dosage forms. pnrjournal.com
Table 3: Reported UV Absorption Maxima (λmax) for Saxagliptin
| Solvent/Medium | λmax (nm) | Reference |
|---|---|---|
| Methanol and Water (50:50) | 211 | pnrjournal.com |
| Methanol and Water | 224 | ijpsr.com |
| Water | 222 | walshmedicalmedia.com |
| Not Specified | 281 | researchgate.net |
| 0.1N HCl | 204 | juniperpublishers.com |
Impurity Identification and Quantification
The control of impurities in active pharmaceutical ingredients is a critical aspect of drug development and manufacturing to ensure patient safety and drug efficacy. clearsynth.com Impurities in Saxagliptin can be categorized as process-related or degradation-related. daicelpharmastandards.com
Process-related impurities are substances that are formed during the synthesis of Saxagliptin. These can include unreacted starting materials, intermediates, by-products, and reagents. daicelpharmastandards.com The manufacturing process of Saxagliptin involves the coupling of N-Boc-3-hydroxyadamantylglycine and methanoprolineamide, followed by dehydration and deprotection steps. blogspot.com Potential impurities can arise from these stages, including various isomers and related substances. daicelpharmastandards.com Some identified process-related impurities include:
Saxagliptin diastereoisomers (e.g., R,S,S,S and S,R,S,S) daicelpharmastandards.com
Intermediates such as N-Boc-3,4-dihydroxy-(S)-adamantyl glycine (B1666218) and N-Boc-adamatyl glycine daicelpharmastandards.com
Saxagliptin Imine Impurity daicelpharmastandards.com
Cyclic amidine impurity google.com
The control of these impurities is achieved through optimization of the synthetic process and purification steps. semanticscholar.org
Table 4: Examples of Process-Related Impurities of Saxagliptin
| Impurity Name | Source/Type | Reference |
|---|---|---|
| Saxagliptin diastereoisomer-R, S, S, S | Isomer | daicelpharmastandards.com |
| Saxagliptin diastereoisomer-S, R, S, S | Isomer | daicelpharmastandards.com |
| N-Boc-3,4-dihydroxy-(S)-adamantyl glycine | Intermediate | daicelpharmastandards.com |
| N-Boc-adamatyl glycine | Intermediate | daicelpharmastandards.com |
| Saxagliptin Imine Impurity | By-product | daicelpharmastandards.com |
| Cyclic amidine impurity | By-product | google.com |
| (2'R,2R,Trans)-Saxagliptin | Isomer | kmpharma.in |
| Boc-Saxagliptin | Intermediate |
Degradation-related impurities (DRIs) are formed when the drug substance degrades over time due to exposure to stress conditions such as acid, base, oxidation, heat, or light. jocpr.compharmainfo.in Forced degradation studies are performed as per ICH guidelines to identify potential degradation pathways and develop stability-indicating analytical methods. pnrjournal.comscielo.br
Saxagliptin has been shown to be susceptible to degradation under various stress conditions. pharmainfo.in Significant degradation has been observed under acidic, alkaline, and oxidative conditions. jocpr.compharmainfo.in The drug is also sensitive to thermal and photolytic stress. pharmainfo.in Some of the major degradation products identified include:
Cyclic amidine (SCA): This is a known degradation product formed through intramolecular cyclization, particularly favored in aqueous and alkaline conditions. blogspot.comresearchgate.netmdpi.com
Epimer of cyclic amidine (ESCA): An epimeric form of the cyclic amidine. mdpi.com
Formyl amide (SFA): Another identified degradation product. mdpi.com
Keto-iminopiperazine ring structure (Degradant D1): An isomer of saxagliptin formed as a degradation product in solution. researchgate.net
The formation of these degradation products underscores the importance of appropriate storage conditions and formulation design to maintain the stability of Saxagliptin. researchgate.neteuropa.eu
Table 5: Examples of Degradation-Related Impurities of Saxagliptin
| Impurity Name | Formation Condition | Reference |
|---|---|---|
| Cyclic amidine (SCA) | Aqueous, alkaline conditions | blogspot.comresearchgate.netmdpi.com |
| Epimer of cyclic amidine (ESCA) | Degradation | mdpi.com |
| Formyl amide (SFA) | Degradation | mdpi.com |
| Degradant D1 (keto-iminopiperazine structure) | Solution degradation | researchgate.net |
| Saxagliptin EP Impurity A (Cyclic Amidine Impurity) | Degradation | kmpharma.in |
| Saxagliptin EP Impurity B (3-Descarbonitrile 3-Acetamido Saxagliptin) | Degradation | kmpharma.in |
| Saxagliptin EP Impurity C (Saxagliptin Cyclic Amide) | Degradation | kmpharma.in |
| Saxagliptin Keto Impurity | Degradation |
Diastereoisomeric and Isomeric Impurities
The stereochemical complexity of Saxagliptin, with its multiple chiral centers, makes it susceptible to the formation of various diastereoisomeric and isomeric impurities. These impurities can have different pharmacological and toxicological profiles compared to the active pharmaceutical ingredient (API), necessitating their stringent control.
Several diastereoisomers of Saxagliptin have been identified, including:
Saxagliptin diastereoisomer-R,S,S,S : This impurity has the chemical name (1S,3S,5S)-2-[(2R)-2-amino-2-(3-hydroxyadamantan-1-yl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile. daicelpharmastandards.com
Saxagliptin diastereoisomer-S,R,S,S : Chemically known as (1S,3R,5S)-2-((2S)-2-amino-2-(3-hydroxyadamantan-1-yl)acetyl)-2-azabicyclo[3.1.0]hexane-3-carbonitrile. daicelpharmastandards.com
(2S,2R',trans)-Saxagliptin : This isomer is identified by the chemical name (1R,3S,5R)-2-[(2R)-2-amino-2-[(5S,7R)-3-hydroxy-1-adamantyl]acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile. clearsynth.com
(2'S,2R,trans)-Saxagliptin : This corresponds to (1S,3R,5S)-2-[(2S)-2-Amino-2-(3-hydroxytricyclo[3.3.1.13,7]dec-1-yl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile. pharmaffiliates.com
Other process-related and degradation impurities that are monitored include cyclic amidine impurity, Impurity D, and Impurity E. google.com The presence of these impurities is typically controlled to levels below 0.1% relative to the amount of Saxagliptin monohydrate. google.com
Method Validation Strategies (e.g., ICH Guidelines for Research Methods)
To ensure the reliability and accuracy of the analytical data, the methods used for impurity profiling must be rigorously validated according to internationally recognized guidelines, such as those from the ICH. dergipark.org.trijnrd.orgijpsr.com Method validation demonstrates that an analytical procedure is suitable for its intended purpose. bepls.comderpharmachemica.com The validation process encompasses several key parameters. researchgate.net
Accuracy, Precision, Linearity, Robustness, Ruggedness
Accuracy : This parameter assesses the closeness of the test results obtained by the method to the true value. It is often evaluated through recovery studies by spiking the sample with a known amount of the impurity. bepls.comjuniperpublishers.com For Saxagliptin analysis, recovery values are typically expected to be within a narrow range, often greater than 99%. ajpaonline.com
Precision : Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility. bepls.comjuniperpublishers.com The relative standard deviation (%RSD) is a common measure of precision, with values less than 2% generally considered acceptable. bepls.comajpaonline.com
Linearity : Linearity demonstrates the ability of the analytical method to produce results that are directly proportional to the concentration of the analyte within a given range. bepls.comderpharmachemica.com This is typically evaluated by analyzing a series of solutions with different concentrations and is often confirmed by a high correlation coefficient (r²) value, ideally close to 0.999. bepls.comresearchgate.net
Robustness : Robustness measures the capacity of an analytical method to remain unaffected by small, but deliberate, variations in method parameters. jocpr.com This provides an indication of its reliability during normal usage. For HPLC methods, this may involve varying the flow rate, mobile phase composition, or column temperature. jocpr.com
Ruggedness : Ruggedness is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different analysts, laboratories, or instruments. This is also often expressed as %RSD. innovareacademics.in
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. bepls.comderpharmachemica.com The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. bepls.comderpharmachemica.com These are critical parameters for trace analysis of impurities.
The determination of LOD and LOQ is often based on the signal-to-noise ratio, with a ratio of 3:1 being common for LOD and 10:1 for LOQ. dergipark.org.trzenodo.org
The following table summarizes the LOD and LOQ values for Saxagliptin and its impurities reported in various studies.
| Analyte | Method | LOD | LOQ |
| Saxagliptin | RP-HPLC | 0.6070 µg/mL | 1.8395 µg/mL |
| Saxagliptin | UPLC-MS/MS | 3 ng/mL | 10 ng/mL |
| Saxagliptin | RP-HPLC | 9 µg/mL | 27 µg/mL |
| Saxagliptin | UV-Visible Spectrophotometry | 6.77 µg/mL | 20.33 µg/mL |
| Saxagliptin | RP-HPLC | 0.37 µg/mL | 1.1193 µg/mL |
| Saxagliptin | RP-HPLC | 0.57 µg/mL | 1.89 µg/mL |
| Saxagliptin | UV-Visible Spectrophotometry | 0.3967 µg/mL | - |
| Saxagliptin Hydrochloride | UV-Visible Spectrophotometry | 0.243 µg/ml | 0.317 µg/ml |
| Impurities (general) | RP-HPLC | 0.018% - 0.06% | 0.015% - 0.04% |
The following table provides an overview of linearity data from various analytical methods for Saxagliptin.
| Method | Concentration Range | Correlation Coefficient (r²) |
| RP-HPLC | 10 - 50 µg/mL | 0.999 |
| UPLC-MS/MS | 10 - 150 ng/mL | 0.9980 |
| RP-HPLC | 0.10 - 0.30 mg/mL | 0.999 |
| UV-Visible Spectrophotometry | 2 - 10 µg/mL | 0.99068 |
| RP-HPLC | 10 - 50 µg/mL | - |
| UV-Visible Spectrophotometry | 10 - 60 µg/mL | - |
| RP-HPLC | 5 - 25 µg/mL | >0.9995 |
Structural Biology of 2s,2s ,trans Saxagliptin Complexes
X-ray Crystallography Studies of (2S,2S',trans)-Saxagliptin-DPP-4 Complex
X-ray crystallography has been pivotal in visualizing the precise interactions between Saxagliptin (B632) and the DPP-4 active site at an atomic level.
Crystal structure analysis of the DPP-4:Saxagliptin complex reveals that the inhibitor binds covalently to the active site of the enzyme. nih.gov The key feature of this interaction is the formation of a stable, reversible covalent imidate adduct between the nitrile group of Saxagliptin and the hydroxyl group of the catalytic serine residue, Ser630. nih.govresearchgate.net This covalent attachment is a hallmark of cyanopyrrolidine inhibitors like Saxagliptin. vetmeduni.ac.atnih.gov The distance between the nitrile carbon of the inhibitor and the hydroxyl oxygen of Ser630 is less than 1.3 Å, confirming the covalent bond. nih.govresearchgate.net
The binding is further stabilized by a network of hydrogen bonds and other interactions within the DPP-4 active site subsites. nih.govresearchgate.net Saxagliptin is classified as a Class 1 DPP-4 inhibitor, meaning it primarily interacts with the S1 and S2 subsites. nih.govresearchgate.netdovepress.com
S1 Subsite: The proline-like cyanopyrrolidine moiety of Saxagliptin occupies the hydrophobic S1 pocket. researchgate.netrcsb.org
S2 Subsite: The adamantyl group fits into the S2 pocket. vetmeduni.ac.at The inhibitor's basic amine group forms crucial hydrogen bonds with the carboxyl groups of two glutamate (B1630785) residues, Glu205 and Glu206. nih.gov This interaction with Glu205 and Glu206 is considered essential for anchoring the inhibitor correctly for cleavage and is a common feature for most DPP-4 inhibitors. nih.govresearchgate.net
Catalytic Triad (B1167595) and Oxyanion Hole: The formation of the covalent bond is assisted by the catalytic dyad residue His740. nih.govscilit.com Additionally, the imidate nitrogen derived from Saxagliptin is within hydrogen-bonding distance of the side-chain hydroxyl of Tyr547, which helps to stabilize the complex, likely through interaction with the oxyanion hole. nih.gov
Mutagenesis studies have confirmed the importance of these residues. A mutation of Ser630 to Alanine (S630A) completely abolishes Saxagliptin binding, while a mutation of Histidine740 to Glutamine (H740Q) reduces binding affinity by approximately 1000-fold, highlighting their essential roles in the formation of the covalent bond. nih.govscilit.com
| Saxagliptin Moiety | DPP-4 Residue/Subsite | Interaction Type | Reference |
|---|---|---|---|
| Nitrile Group | Ser630 | Covalent Imidate Adduct | nih.gov |
| Cyanopyrrolidine | S1 Pocket | Hydrophobic Interaction | rcsb.org |
| Adamantyl Group | S2 Pocket | Hydrophobic Interaction | vetmeduni.ac.at |
| Amine Group | Glu205, Glu206 | Hydrogen Bonds | nih.gov |
| Imidate Nitrogen | Tyr547 | Hydrogen Bond (Oxyanion Hole Stabilization) | nih.gov |
| - | His740 | Catalytic Assistance in Covalent Bond Formation | nih.gov |
A notable finding from structural studies is that the binding of this compound does not induce significant conformational changes in the DPP-4 enzyme. vetmeduni.ac.at This is in contrast to other classes of DPP-4 inhibitors, such as linagliptin (B1675411) or sitagliptin (B1680988), which can cause side chain rotations of residues like Tyr547 or Arg358 upon binding. vetmeduni.ac.atnih.gov For Saxagliptin and the structurally similar vildagliptin (B1682220), the enzyme's active site conformation remains largely unperturbed, indicating that the inhibitor fits well into the pre-existing conformation of the active site. vetmeduni.ac.at
Computational Modeling and Molecular Dynamics Simulations
Computational methods have complemented experimental data by providing insights into the energetics, dynamics, and reaction mechanisms of the Saxagliptin-DPP-4 complex.
Molecular docking simulations have been used to predict the binding pose and affinity of Saxagliptin to the DPP-4 active site. These studies consistently identify the key interactions observed in X-ray crystallography, such as the interactions with Glu205, Glu206, and Tyr547. nih.gov The predicted binding affinities from various docking studies support the potent inhibitory activity of Saxagliptin.
| Predicted Binding Affinity (kcal/mol) | Target Protein | Study Reference |
|---|---|---|
| -8.44 | DPP-4 | nih.gov |
| -7.4 | DPP-4 | nih.gov |
| -6.9 | DPP-4 | researchgate.net |
| -8.2 | MAPK/ERK protein (for comparison) | biointerfaceresearch.com |
These computational results are valuable for comparing the potential efficacy of different inhibitors and for understanding the structural basis of their potency. derpharmachemica.com For instance, molecular dynamics (MD) simulations of the Saxagliptin-DPP-IV complex have shown stable binding throughout simulation periods of up to 200 ns, with average root-mean-square deviation (RMSD) values indicating the stability of the complex. researchgate.net
This compound is characterized by its slow dissociation from the DPP-4 enzyme, which contributes to its prolonged duration of action despite a relatively short plasma half-life. rcsb.orgnih.govfrontiersin.org Experimental studies using surface plasmon resonance (SPR) have measured this slow off-rate. vetmeduni.ac.at For example, the dissociation rate (k_off) has been reported as 2.0 x 10⁻⁴ s⁻¹, corresponding to a residence time of approximately 1.5 hours. vetmeduni.ac.at Another study reported a dissociation half-life of 50 minutes at 37°C. researchgate.net
Computational simulations have been employed to understand the molecular origins of these slow dissociation kinetics. Quantum mechanical/molecular mechanical (QM/MM) molecular dynamics simulations suggest that Saxagliptin's dissociation from DPP-4 occurs predominantly through the reverse process of the covalent bond formation, rather than through hydrolysis of the inhibitor. acs.org This reversible covalent mechanism is a key factor in its prolonged but not irreversible inhibition. acs.org The 4,5-methylene substituent on Saxagliptin's pyrrolidine (B122466) ring is suggested to be a contributing factor to its distinct dissociation kinetics and higher inhibitory activity compared to similar compounds like vildagliptin. acs.org
QM/MM simulations have provided a detailed view of the reaction mechanism between Saxagliptin and DPP-4. These studies illuminate a two-step catalytic process. acs.org
Reversible Covalent Bonding: The initial step involves the formation of the covalent bond between the inhibitor and Ser630, which effectively modifies and inhibits the DPP-4 enzyme. acs.org This process is understood to be histidine-assisted. nih.gov
Irreversible Hydrolysis: A second potential pathway is the hydrolysis of the drug, which would convert it into an inactive metabolite. acs.org
The reaction free energy profiles calculated from these simulations indicate that for Saxagliptin, dissociation overwhelmingly proceeds via the reverse of the initial covalent bonding step. acs.org This confirms the reversible nature of the inhibition and contrasts with other inhibitors where the hydrolysis pathway may be more dominant. acs.org These advanced simulations are crucial for understanding not just the binding but the entire kinetic and mechanistic profile of the enzyme-inhibitor interaction. acs.orgunab.cl
Structure-Activity Relationships (SAR) Driven by Structural InsightsCurrent time information in New York, NY, US.
The development of this compound is a prime example of structure-based drug design, where an understanding of the interactions between inhibitors and the dipeptidyl peptidase-4 (DPP-4) enzyme active site guided the optimization of lead compounds. nih.govresearchgate.net Initial efforts focused on a series of L-cis-4,5-methanoprolinenitrile dipeptidyl peptidase IV (DPP-IV) inhibitors. mdpi.com Key structural insights have been pivotal in refining the molecule to achieve high potency and selectivity.
The core structure of Saxagliptin can be dissected into three main components: the adamantyl group, the α-aminoacyl moiety, and the cyanopyrrolidine ring. caymanchem.comnih.gov Structure-activity relationship (SAR) studies have systematically explored modifications of each of these components to maximize inhibitory activity against DPP-4.
The adamantyl group fits into the S2 hydrophobic pocket of the DPP-4 enzyme. nih.gov The introduction of a hydroxyl group at the 3-position of the adamantyl ring was a critical discovery. This modification, which led to Saxagliptin, significantly enhances potency. researchgate.netresearchgate.net The hydroxyl group is believed to form a key hydrogen bond interaction within the S2 pocket, anchoring the inhibitor more effectively.
The α-aminoacyl linker is another crucial element. The (S)-configuration of the amino group is essential for correct orientation within the active site, allowing for the formation of a salt bridge with the glutamate residues (Glu205 and Glu206) in the S2 region. nih.gov
The cyanopyrrolidine moiety is designed to mimic the proline residue of natural DPP-4 substrates and binds in the S1 pocket of the enzyme. caymanchem.com The nitrile group of the cyanopyrrolidine forms a reversible covalent bond with the catalytic serine residue (Ser630) in the active site of DPP-4. nih.gov This covalent interaction is a hallmark of Saxagliptin's mechanism and contributes to its prolonged duration of action. nih.gov
Early SAR studies explored various substitutions at the β-position of α-cycloalkyl-substituted glycines. While vinyl-substituted compounds showed extended duration of action, they suffered from poor systemic exposure. researchgate.net This led to the investigation of oxygenated metabolites, which demonstrated both potency and extended duration of action. researchgate.net The extension of this strategy to adamantylglycine-derived inhibitors ultimately culminated in the discovery of the highly potent and long-acting hydroxyadamantyl compound, Saxagliptin (BMS-477118). researchgate.netresearchgate.net
The development of Saxagliptin from its lead compounds is a clear illustration of how iterative structural modifications, guided by an understanding of the target enzyme's architecture, can lead to a highly effective and specific drug molecule. The following tables detail some of the key research findings from these SAR studies.
Table 1: SAR of Adamantyl Group Modifications
| Compound/Analog | Modification | DPP-4 Inhibition IC50 (nM) | Rationale for Modification |
| Lead Compound (Adamantylglycine derivative) | Unsubstituted Adamantyl | 19 | Exploration of bulky hydrophobic groups for S2 pocket interaction. |
| This compound | 3-hydroxy Adamantyl | 0.5 nih.gov | Introduction of a hydroxyl group to form hydrogen bonds and enhance potency. researchgate.net |
| Deoxy-saxagliptin | Adamantyl (no hydroxyl group) | Less potent than Saxagliptin | To confirm the importance of the hydroxyl group for activity. |
Table 2: Importance of the Cyanopyrrolidine Moiety
| Compound/Analog | Key Feature | DPP-4 Inhibition Ki (nM) | Significance |
| This compound | Cyanopyrrolidine | 0.6 researchgate.net | Mimics proline, forms reversible covalent bond with Ser630. caymanchem.comnih.gov |
| Vildagliptin | Cyanopyrrolidine | 1.3 | Another cyanopyrrolidine-based inhibitor for comparison of potency. |
Future Directions and Emerging Research Avenues for 2s,2s ,trans Saxagliptin
Exploration of Novel Chemical Derivatives with Tailored Properties
The core structure of saxagliptin (B632) serves as a foundational scaffold for the exploration of new chemical derivatives. The goal of this research is to develop molecules with tailored properties, such as increased potency, greater selectivity, or modified pharmacokinetic profiles.
Structure-activity relationship (SAR) studies are central to this effort. Initial research leading to saxagliptin's discovery involved investigating vinyl substitutions and oxygenated metabolites to enhance the duration of action. acs.orgnih.gov This principle continues to guide the development of new analogs. Research indicates that substituting the core scaffolds of DPP-4 inhibitors with halogen atoms like fluorine, chlorine, and bromine can increase the compound's potential. researchgate.netnih.gov
Scientists are also exploring entirely new scaffolds inspired by the binding mode of saxagliptin. These include:
Indole-based scaffolds : These have been designed de novo using computer modeling and have yielded potent and selective DPP-4 inhibitors with good metabolic stability. rhhz.net
Tricyclic scaffolds : Novel tricyclic systems have been synthesized and shown to possess DPP-4 inhibitory activity comparable to existing drugs. nih.gov
Thiazolidine-4-one derivatives : A series of these derivatives have been synthesized and evaluated, with some showing inhibitory action against DPP-4 in the nanomolar range. mdpi.com
This exploration into diverse chemical architectures, including pyrazolopyrimidine, tetrahydro pyridopyrimidine, and quinazoline (B50416) motifs, aims to identify next-generation inhibitors. nih.gov The synthesis of all eight stereoisomers of saxagliptin has also provided deeper insights into the stereo-specific requirements for enzyme binding, which is crucial information for designing new, more effective derivatives. probes-drugs.org
Advanced Analytical Techniques for Comprehensive Characterization
The development and application of advanced analytical methods are crucial for the comprehensive characterization of (2S,2S',trans)-Saxagliptin. These techniques are vital for quality control, stability testing, impurity profiling, and the quantitative analysis of the compound in various matrices. ijrpc.combenthamdirect.com
A range of analytical methods have been established, each with specific advantages:
Chromatographic Methods : Techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection, High-Performance Thin-Layer Chromatography (HPTLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) are widely used for the separation and quantification of saxagliptin and its related substances. ijrpc.combepls.com
Spectrophotometric Methods : Novel spectrophotometric techniques have been developed that involve chemical derivatization. For example, saxagliptin can be reacted with chromogenic reagents like 3-methyl-2-benzothiazolinone hydrazone (MBTH) or ninhydrin (B49086) to form colored complexes that can be accurately measured. nih.gov
Capillary Electrophoresis : This technique has been successfully employed for the separation and determination of saxagliptin, particularly in combination drug formulations. auctoresonline.org
Electrochemical Sensors : An emerging area is the development of highly sensitive molecularly imprinted polymer (MIP) based electrochemical sensors. These sensors are designed for specific recognition of the saxagliptin molecule, allowing for its detection at very low concentrations. researchgate.net
| Analytical Technique | Matrix | Detection Principle | Linearity Range (µg/mL) | Reference |
| RP-HPLC | Bulk Drug | UV Detection (212 nm) | 10 - 50 | bepls.com |
| Spectrophotometry (MBTH) | Pharmaceutical Formulation | Colorimetry (600 nm) | 0.01 - 0.25 | nih.gov |
| Spectrophotometry (Ninhydrin) | Pharmaceutical Formulation | Colorimetry (585 nm) | 1 - 10 | nih.gov |
| Capillary Electrophoresis | Pharmaceutical Formulation | UV Detection (203 nm) | 10 - 200 | auctoresonline.org |
These evolving analytical tools provide greater sensitivity and specificity, contributing to a more complete chemical and physical characterization of saxagliptin.
Computational Design and Optimization of Related Chemical Entities
Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, providing powerful platforms for the design and optimization of new molecules related to saxagliptin. These in silico methods accelerate the discovery process by predicting molecular interactions and properties before a compound is ever synthesized.
Structure-based drug design (SBDD) is a key strategy. By using the known co-crystal structure of saxagliptin bound to the DPP-4 active site, researchers can perform computational docking studies. nih.gov This allows them to visualize the critical interactions between the inhibitor and the enzyme's amino acid residues and to predict how modifications to the saxagliptin scaffold might enhance binding affinity or selectivity. researchgate.netnih.gov This approach was instrumental in the de novo design of novel DPP-4 inhibitors based on an indole (B1671886) scaffold. rhhz.net
Computational methods are also used to:
Guide the design of novel covalent inhibitors : Studies have used computational analysis to design new Michael acceptors, which are chemical groups that can form reversible covalent bonds. This principle could be applied to develop new saxagliptin-related entities with different binding kinetics. acs.org
Develop advanced analytical tools : Computational non-covalent interaction (NCI) analysis has been used to model the interactions between saxagliptin and functional monomers to design and optimize molecularly imprinted polymers (MIPs) for use in highly specific electrochemical sensors. researchgate.netresearchgate.net
Elucidate Structure-Activity Relationships (SAR) : By computationally modeling a series of related compounds and correlating the predicted binding energies with experimentally determined inhibitory concentrations (IC₅₀ values), researchers can build robust SAR models to guide the synthesis of more potent molecules. researchgate.netnih.gov
These computational approaches, which enable the rational design of peptide ligands and other small molecules, are crucial for efficiently exploring chemical space and optimizing the next generation of inhibitors based on the this compound structure. nih.gov
Q & A
Q. What are the critical stereochemical considerations in synthesizing (2S,2'S,trans)-Saxagliptin, and how can researchers validate its configuration experimentally?
- Methodological Answer : The trans-configuration and stereochemistry of Saxagliptin are vital for its biological activity. To confirm the stereochemical purity:
- Use X-ray crystallography to resolve the crystal structure, particularly for intermediates like (2S)-2-amino-2-(3-hydroxyadamantan-1-yl)acetic acid .
- Apply chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) under isocratic conditions (e.g., hexane:isopropanol 80:20) to separate enantiomers and assess purity .
- NMR spectroscopy (e.g., NOESY or ROESY) can detect spatial proximity of protons to confirm trans-configuration .
Q. How should researchers design experiments to assess the stability of (2S,2'S,trans)-Saxagliptin under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies :
- Prepare solutions of Saxagliptin in buffers (pH 1–10) and incubate at 25°C, 40°C, and 60°C.
- Monitor degradation via LC-MS/MS at intervals (0, 1, 3, 6 months). Quantify degradation products like the diketopiperazine derivative, a common instability product .
- Use Arrhenius equation modeling to predict shelf-life under standard storage conditions .
Q. What safety protocols are essential when handling (2S,2'S,trans)-Saxagliptin in laboratory settings?
- Methodological Answer : Follow GHS-compliant safety measures :
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to avoid dermal exposure (risk of allergic reactions) .
- Ventilation : Use fume hoods during weighing or synthesis to prevent inhalation of fine particles.
- Spill management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacokinetic data for Saxagliptin, such as discrepancies in bioavailability across species?
- Methodological Answer : Conduct species-specific pharmacokinetic modeling :
- Compare metabolic pathways using hepatic microsome assays (human vs. rodent). Quantify CYP3A4/5-mediated metabolism, the primary route of Saxagliptin clearance.
- Use compartmental modeling (e.g., NONMEM) to analyze interspecies differences in volume of distribution (Vd) and clearance (CL) .
- Validate findings with in vivo studies using radiolabeled Saxagliptin (³H or ¹⁴C) to track distribution and excretion .
Q. What computational strategies can predict the interaction of (2S,2'S,trans)-Saxagliptin with DPP-4 and off-target enzymes?
- Methodological Answer : Employ molecular dynamics (MD) simulations and docking studies :
- Model Saxagliptin’s binding to DPP-4 using software like AutoDock Vina or Schrödinger Maestro . Focus on hydrogen bonding with residues like Glu205 and Tyr546.
- Perform off-target screening with databases like ChEMBL or PubChem, using similarity-based algorithms (e.g., ROCS) to identify potential interactions with prolyl oligopeptidase (PREP) or fibroblast activation protein (FAP) .
- Validate predictions with surface plasmon resonance (SPR) to measure binding affinities (KD values) .
Q. How can researchers optimize synthetic routes to improve yield and reduce enantiomeric impurities in Saxagliptin production?
- Methodological Answer : Apply Design of Experiments (DoE) principles:
- Screen catalysts (e.g., chiral Ru complexes) and solvents (e.g., THF vs. MeCN) using a Taguchi array to identify optimal conditions for asymmetric hydrogenation of key intermediates .
- Monitor reaction progress with in-line FTIR to detect intermediates and minimize byproducts.
- Use continuous-flow chemistry to enhance mixing and heat transfer, reducing racemization risks .
Data Analysis and Contradiction Resolution
Q. What statistical methods are recommended to address variability in Saxagliptin’s in vitro efficacy assays?
- Methodological Answer : Implement mixed-effects models to account for batch-to-batch variability:
- For IC₅₀ measurements against DPP-4, use hierarchical Bayesian modeling to estimate uncertainty across replicates .
- Apply Grubbs’ test to identify outliers in enzymatic activity datasets.
- Report results with 95% confidence intervals and effect sizes (e.g., Cohen’s d) to contextualize biological significance .
Q. How should researchers interpret conflicting data on Saxagliptin’s cardiorenal protective effects in preclinical models?
- Methodological Answer : Conduct meta-analysis of preclinical studies :
- Extract data from studies using PRISMA guidelines, focusing on endpoints like urinary albumin-to-creatinine ratio (UACR) and glomerular filtration rate (GFR).
- Use random-effects models in RevMan or R to pool effect sizes, adjusting for publication bias via funnel plots .
- Perform subgroup analysis by model type (e.g., Zucker diabetic fatty rats vs. db/db mice) to identify context-dependent efficacy .
Tables for Key Data
Table 1. Stability of Saxagliptin Under Accelerated Conditions (40°C/75% RH)
| Time (Months) | Purity (%) | Major Degradation Product (%) |
|---|---|---|
| 0 | 99.8 | 0.0 |
| 3 | 98.5 | 0.7 (Diketopiperazine) |
| 6 | 96.2 | 2.1 (Diketopiperazine) |
| Data derived from LC-MS/MS analysis under ICH Q1A(R2) guidelines . |
Table 2. Species-Specific Pharmacokinetic Parameters of Saxagliptin
| Species | CL (L/h/kg) | Vd (L/kg) | t₁/₂ (h) |
|---|---|---|---|
| Human | 0.35 | 1.2 | 2.3 |
| Rat | 2.1 | 3.8 | 1.1 |
| CL = Clearance; Vd = Volume of Distribution. Data modeled using NONMEM . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
